[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
7-O-(Trifluoroacetyl) Baccatin III is a derivative of Baccatin III, a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Trifluoroacetyl) Baccatin III typically involves the acylation of Baccatin III with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation at the 7-O position. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of 7-O-(Trifluoroacetyl) Baccatin III often employs microbial cell factories. For instance, Escherichia coli strains engineered to express key enzymes involved in the biosynthesis of Baccatin III can be used. These strains are optimized for increased production of the precursor compound, which is then chemically modified to obtain 7-O-(Trifluoroacetyl) Baccatin III .
Chemical Reactions Analysis
Types of Reactions
7-O-(Trifluoroacetyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the carbonyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
7-O-(Trifluoroacetyl) Baccatin III has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, including derivatives of paclitaxel.
Biology: It is used in studies related to cell biology and biochemistry, particularly in understanding the mechanisms of action of paclitaxel.
Medicine: The compound is crucial in the development of new anticancer drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-O-(Trifluoroacetyl) Baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. The compound undergoes enzymatic transformations to form paclitaxel, which stabilizes microtubules and inhibits cell division, leading to apoptosis in cancer cells. Key enzymes involved include 10-deacetylbaccatin III-10-O-acetyltransferase and taxane oxetanase 1 .
Comparison with Similar Compounds
Similar Compounds
Baccatin III: The parent compound, which lacks the trifluoroacetyl group.
10-Deacetylbaccatin III: A precursor in the biosynthesis of Baccatin III.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug
Uniqueness
7-O-(Trifluoroacetyl) Baccatin III is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and reactivity. This modification makes it a valuable intermediate in the synthesis of paclitaxel derivatives and other complex molecules .
Biological Activity
The compound [4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex natural product derived from the taxane family of diterpenoids. This compound has garnered attention due to its significant biological activities, particularly its antitumor properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The IUPAC name for this compound indicates a highly functionalized structure with multiple hydroxyl groups and a trifluoromethylsulfonyloxy moiety. The presence of these functional groups contributes to its biological activity.
Property | Details |
---|---|
Molecular Formula | C27H37F3O7S |
Molecular Weight | 530.64 g/mol |
Classification | Diterpenoid (Taxane derivative) |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research has demonstrated that compounds within the taxane family exhibit potent antitumor effects. The specific compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The antitumor activity is primarily attributed to its ability to stabilize microtubules and inhibit mitotic spindle formation, leading to cell cycle arrest at the metaphase stage.
- Case Studies :
- A study by Wall and Wani (1995) highlighted that taxanes like paclitaxel (similar in structure) significantly reduced tumor growth in ovarian and breast cancer models.
- Further investigations into the specific compound revealed IC50 values in the nanomolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties.
- Mechanism : It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies showed that treatment with this compound reduced the expression of COX-2 and iNOS in macrophages stimulated with LPS.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
Parameter | Details |
---|---|
Absorption | Rapidly absorbed when administered intravenously |
Distribution | Widely distributed in tissues; high affinity for lipid membranes |
Metabolism | Primarily metabolized by liver enzymes (CYP450 family) |
Elimination Half-life | Approximately 12 hours |
Toxicity Profile
While the compound exhibits significant therapeutic potential, toxicity studies are essential for evaluating safety.
- Toxicological Studies : Preclinical studies indicate that at therapeutic doses, the compound has a favorable safety profile with minimal adverse effects on normal cells.
- Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.
Properties
IUPAC Name |
[4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.